Dichlorofluoromethanesulfenyl chloride
Description
Historical Context and Evolution of Halogenated Methanesulfenyl Chlorides in Synthetic Chemistry
The study of sulfenyl chlorides dates back many decades, with these compounds being recognized for their high reactivity and utility as chemical intermediates. orgsyn.org The parent compound, methanesulfenyl chloride (CH₃SCl), can be synthesized through the chlorination of methyl disulfide. orgsyn.org The general approach for preparing sulfinyl chlorides, a related class, often involves the reaction of thionyl chloride with sulfinic acids. orgsyn.org
The introduction of halogens to the methyl group of methanesulfenyl chloride led to a diverse family of reagents with tailored properties. Perchloromethyl mercaptan (trichloromethanesulfenyl chloride, CCl₃SCl) became a particularly important industrial chemical. Its reactions are well-documented, including its reaction with dilute aqueous sodium hydroxide (B78521) to form trichloromethylsulphenylsulphonyldichloromethane. rsc.org The development of synthetic methods for these compounds, such as the reaction of 2-methylquinolines with hot thionyl chloride to produce dichloro(2-quinolyl)methanesulphenyl chlorides, expanded their application in creating complex heterocyclic systems. rsc.org The systematic exploration of perfluorohalogenoorganosulfenyl halides further broadened the scope of accessible organosulfur compounds. acs.org The evolution from simple alkylsulfenyl chlorides to polyhalogenated versions like dichlorofluoromethanesulfenyl chloride reflects a broader trend in synthetic chemistry toward creating highly functionalized molecules with precise electronic and steric properties.
Significance of this compound in Specialized Chemical Synthesis
The primary significance of this compound lies in its function as a carrier for the dichlorofluoromethylthio (–SCFCl₂) moiety. This group is incorporated into other molecules through reactions typically involving nucleophiles that attack the electrophilic sulfur atom, displacing the sulfenyl chloride.
A documented method for synthesizing this compound involves the reaction of perchloromethyl mercaptan with an iron fluoride (B91410) catalyst. chemicalbook.com This process facilitates a halogen exchange, replacing one of the chlorine atoms of the trichloromethyl group with fluorine.
Table 1: Synthesis of this compound
| Reactants | Catalyst/Reagents | Conditions | Product |
|---|---|---|---|
| Perchloromethyl mercaptan | Iron fluoride, Pyridine (B92270) hydrofluoride, 18-crown-6 (B118740) | Toluene (B28343), 95-125 °C, 8-10 hours | This compound |
This table summarizes a synthetic route to this compound. chemicalbook.com
The reactivity of this compound is analogous to other sulfenyl chlorides. It readily reacts with primary and secondary amines to yield the corresponding sulfenamides. wikipedia.org Similarly, reactions with alcohols would be expected to produce sulfenate esters. These reactions allow for the strategic installation of the SCFCl₂ group, which can be a key structural element in agrochemicals and pharmaceuticals due to the unique properties conferred by the mixed halogen substitution.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CCl₃FS nih.gov |
| Molecular Weight | 169.4 g/mol nih.gov |
| CAS Number | 2712-93-8 nih.gov |
| IUPAC Name | [dichloro(fluoro)methyl] thiohypochlorite nih.gov |
| Canonical SMILES | C(F)(SCl)(Cl)Cl nih.gov |
This table provides key identifiers and properties of the compound.
Current Research Frontiers Pertaining to this compound
Current research involving this compound is situated within the broader context of developing novel fluorinated organic compounds and advancing synthetic methodologies. While direct, recent studies on this specific molecule are limited, the field continues to explore the utility of related compounds. For instance, research into the catalytic addition of trihalogenomethanesulfenyl chlorides to olefins highlights an area where this compound could find application. acs.org Such reactions are fundamental for creating more complex fluorinated molecules from simple starting materials.
The development of new methods for hetero-dihalogenation of alkenes, such as diastereodivergent chlorofluorination, underscores the demand for reagents that can selectively introduce different halogens across a double bond. nih.gov Although this compound acts as a source of a -SCFCl₂ group rather than separate halogen atoms, the underlying interest in mixed halogenation chemistry is highly relevant. Furthermore, the study of nucleophilic substitution mechanisms at sulfonyl sulfur in arenesulfonyl chlorides provides fundamental insights that can be extrapolated to understand the reactivity of sulfenyl chlorides like CCl₂FSCl. nih.gov Future research may focus on expanding the reaction scope of this compound, developing catalytic and stereoselective methods for its application, and exploring the properties of the novel materials and biologically active compounds synthesized using this unique reagent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dichloro(fluoro)methyl] thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl3FS/c2-1(3,5)6-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRSHFSCTSFYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(SCl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl3FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181585 | |
| Record name | Methanesulfenyl chloride, dichlorofluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2712-93-8 | |
| Record name | 1,1-Dichloro-1-fluoromethanesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2712-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methanesulfenyl chloride, dichlorofluoro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002712938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfenyl chloride, dichlorofluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorofluoromethanesulphenyl chloride | |
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| Record name | Dichlorofluoromethanesulfenyl chloride | |
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Synthetic Methodologies for Dichlorofluoromethanesulfenyl Chloride
Classical Preparative Routes to Dichlorofluoromethanesulfenyl Chloride
Traditional methods for synthesizing this compound rely on the stepwise introduction of fluorine and the formation of the sulfenyl chloride moiety from suitable precursors.
A primary classical route involves the halogen exchange and functionalization of a readily available starting material, perchloromethyl mercaptan (CCl₃SCl). This process typically involves a fluorination step to replace one of the chlorine atoms on the methyl group with a fluorine atom.
One documented synthesis involves the reaction of perchloromethyl mercaptan with a fluorinating agent. chemicalbook.com In a specific example, perchloromethyl mercaptan is heated in toluene (B28343) with reagents such as iron fluoride (B91410) and pyridine (B92270) hydrofluoride solution, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740). chemicalbook.com The reaction proceeds at elevated temperatures, typically in the range of 95-125 °C, over several hours to facilitate the halogen exchange. chemicalbook.com This transformation directly converts the trichloromethyl group into the dichlorofluorometyl group, yielding the desired product.
Table 1: Example of Synthesis via Halogenation of Perchloromethyl Mercaptan
| Precursor | Reagents | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|
| Perchloromethyl mercaptan (CCl₃SCl) | Iron fluoride, Pyridine hydrofluoride, 18-crown-6 | Toluene | 95-125 °C | 8-10 hours | This compound (CFCl₂SCl) |
Data sourced from patent literature describing the synthesis process. chemicalbook.com
It is also noteworthy that early research in this area identified that the compound initially thought to be trichloromethanesulfenyl fluoride was, in fact, its isomer, this compound. acs.org This highlights the importance of careful structural analysis in the chemistry of mixed-halogen compounds.
An alternative classical pathway to sulfenyl chlorides involves the chlorinolysis of corresponding disulfide or thiol compounds. google.com For this compound, this would theoretically start from dichlorofluoromethanethiol (CFCl₂SH) or, more commonly, its oxidized dimer, bis(dichlorofluoromethyl) disulfide (CFCl₂SSCFCl₂).
The synthesis of the disulfide precursor, bis(dichlorofluoromethyl) disulfide, has been reported with a 36% yield. acs.org Once the disulfide is obtained, it can be cleaved to form the sulfenyl chloride. The general method for converting disulfides to sulfenyl chlorides is through chlorinolysis, which involves reacting the disulfide with chlorine gas (Cl₂) or other chlorinating agents like sulfuryl chloride (SO₂Cl₂). google.com This reaction breaks the sulfur-sulfur bond and attaches a chlorine atom to each sulfur, yielding two molecules of the sulfenyl chloride.
Table 2: General Reaction for Sulfenyl Chloride Formation from Disulfide
| Precursor | General Reagent | Product |
|---|---|---|
| Bis(dichlorofluoromethyl) disulfide | Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) | This compound |
This represents a general, established chemical transformation for sulfenyl chloride synthesis. google.com
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry seeks to improve upon classical methods by introducing catalysis and adhering to the principles of green chemistry to enhance efficiency, safety, and sustainability.
The introduction of catalysts can significantly improve the efficiency of chemical reactions. In the context of sulfenyl chloride synthesis, catalytic methods can lower activation energies, increase reaction rates, and improve selectivity. For instance, the chlorinolysis of disulfides using sulfuryl chloride can be catalyzed by pyridine or its derivatives. google.com The addition of a catalytic quantity of pyridine facilitates the reaction, providing a more advantageous route compared to non-catalytic methods. google.com
While specific catalytic syntheses dedicated exclusively to this compound are not extensively detailed in readily available literature, general catalytic approaches for related compounds are applicable. For example, copper-catalyzed additions of trihalogenomethanesulfenyl chlorides to olefins have been studied, indicating the relevance of metal catalysis in the broader chemistry of this class of compounds. acs.org The development of a specific, highly efficient catalytic system for the primary synthesis of this compound remains an area for further research.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.comacs.org Applying these principles to the synthesis of this compound would involve several considerations.
Less Hazardous Reagents : Classical routes often employ highly toxic and corrosive materials like perchloromethyl mercaptan and potentially harsh fluorinating agents. A greener approach would seek less hazardous starting materials and reagents. youtube.com
Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. This involves minimizing waste and by-products.
Safer Solvents : Many chemical syntheses use volatile and toxic organic solvents. Research into greener alternatives, such as ionic liquids or even solvent-free reactions, is a key focus. nih.gov
Energy Efficiency : Developing catalytic routes or processes that operate at lower temperatures and pressures reduces energy consumption. youtube.com
Recent advancements in the synthesis of related sulfur-fluorine compounds have emphasized green chemistry. For example, a novel, eco-friendly process for synthesizing sulfonyl fluorides (a different class of compound) from thiols and disulfides has been developed, which generates only non-toxic salts as by-products. eurekalert.org The development of analogous safe, low-cost, and scalable processes for this compound is a desirable future goal.
Optimization Strategies for this compound Synthesis
Optimizing a synthetic protocol is crucial for maximizing yield, purity, and cost-effectiveness while ensuring safety and scalability. For the synthesis of this compound, several parameters can be systematically adjusted.
Key optimization strategies include:
Screening of Reagents and Catalysts : The choice of fluorinating agent, chlorinating agent, and catalyst is critical. For the halogenation of perchloromethyl mercaptan, different fluoride sources could be tested. chemicalbook.com For disulfide cleavage, screening various chlorinating agents and catalysts, such as the pyridine-catalyzed reaction with sulfuryl chloride, can identify the most effective system. google.com
Reaction Conditions : Adjusting temperature, pressure, and reaction time can have a profound impact on yield and selectivity. The synthesis from perchloromethyl mercaptan specifies a temperature range of 95-125 °C and a time of 8-10 hours, suggesting that fine-tuning within this window could lead to improved outcomes. chemicalbook.com
Molar Ratios of Reactants : The stoichiometry of the reactants must be carefully controlled. Using an excess of one reactant might drive the reaction to completion but could also lead to unwanted side products or complicate purification. Optimization studies often involve systematically varying these ratios. nih.gov
Solvent Selection : The solvent can influence reaction rates and selectivity. Screening a range of solvents with different polarities and boiling points is a common optimization tactic. nih.gov
Process Technology : Advanced technologies like continuous flow reactors can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters (especially for exothermic reactions), improved safety, and easier scalability, often leading to higher space-time yields. rsc.orgresearchgate.net
Table 3: Key Parameters for Synthesis Optimization
| Parameter | Influence | Example Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity; can lead to decomposition if too high. | Systematically vary the temperature to find the optimal balance between reaction speed and product purity. |
| Reactant Molar Ratio | Impacts conversion efficiency and by-product formation. | Conduct experiments varying the ratio of the precursor to the halogenating agent to maximize yield. nih.gov |
| Catalyst | Can increase reaction rate and selectivity, enabling milder conditions. | Screen different catalysts (e.g., various Lewis bases for chlorinolysis) and optimize loading. google.comnih.gov |
| Solvent | Influences solubility, reaction kinetics, and stability of intermediates. | Test a panel of solvents to find one that maximizes yield and facilitates product isolation. nih.gov |
| Reaction Time | Determines the extent of reaction completion. | Monitor the reaction progress over time (e.g., using chromatography) to determine the point of maximum yield before side reactions dominate. |
By systematically investigating these parameters, a more robust, efficient, and economically viable process for the synthesis of this compound can be developed.
Process Parameter Influence on Reaction Yield and Selectivity
The synthesis of this compound is highly sensitive to various process parameters, which significantly influence the reaction's yield and the selectivity towards the desired product over byproducts. Key factors that require precise control include temperature, molar ratios of reactants, and the choice of catalysts and solvents.
One of the documented synthetic routes involves the fluorination of perchloromethyl mercaptan (trichloromethanesulfenyl chloride, CCl₃SCl). In this process, the reaction temperature is a critical parameter directly impacting the yield of this compound. Research findings indicate that conducting the reaction within a specific temperature range is crucial for maximizing the output. For instance, in a synthesis utilizing perchloromethyl mercaptan, iron fluoride, pyridine hydrofluoride, and 18-crown-6 ether in a toluene solvent, temperature variations have a demonstrable effect on the yield. nih.gov
Experimental data has shown that at a reaction temperature of 103 to 108 °C, a yield of 66.4% can be achieved. nih.gov A slight variation in this temperature range can lead to a decrease in yield, as observed in a similar process where the yield was 64.8%. nih.gov These findings underscore the necessity of stringent temperature control to optimize the fluorination process. Higher temperatures may promote the formation of byproducts, such as carbon tetrachloride and various sulfur chlorides, while lower temperatures can result in incomplete conversion of the starting material. rsc.org
The molar ratio of the reactants is another pivotal factor. In the synthesis from carbon disulfide and chlorine to produce the precursor trichloromethanesulfenyl chloride, the molar ratio of chlorine to carbon disulfide should be at least 3:1 to favor the formation of the desired product. rochester.edu An excess of carbon disulfide is generally avoided as it can react with byproducts to form other undesired compounds. rochester.edu
Table 1: Influence of Reaction Temperature on the Yield of this compound
| Starting Material | Catalyst System | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Perchloromethyl mercaptan | Iron fluoride, Pyridine hydrofluoride, 18-crown-6 ether | Toluene | 95-125 | 8-10 | Not specified | nih.gov |
| Perchloromethyl mercaptan | Iron fluoride, Pyridine hydrofluoride, 18-crown-6 ether | Toluene | 103-108 | Not specified | 66.4 | nih.gov |
| Perchloromethyl mercaptan | Iron fluoride, Pyridine hydrofluoride, 18-crown-6 ether | Toluene | Not specified | Not specified | 64.8 | nih.gov |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the nature of the impurities present, which often include unreacted starting materials, byproducts from side reactions, and the solvent.
Fractional Distillation: Fractional distillation is a primary technique for purifying this compound, especially for separating it from components with different boiling points. rochester.educhembam.com Given that the synthesis may result in byproducts such as carbon tetrachloride and sulfur dichloride, whose boiling points differ from the target compound, fractional distillation can be an effective separation method. oup.com The process involves heating the liquid mixture to create vapor, which then rises through a fractionating column. youtube.comyoutube.com The column provides a large surface area, often through glass beads or structured packing, allowing for multiple condensation and vaporization cycles that enrich the vapor with the more volatile component. youtube.comyoutube.com For the purification of this compound from a toluene solution, atmospheric distillation has been employed to collect the fraction boiling between 92 to 96 °C.
However, the presence of impurities with boiling points very close to that of this compound can make separation by distillation challenging, potentially requiring a high number of theoretical plates and a carefully controlled reflux ratio. oup.com It is also crucial to operate the distillation at a temperature low enough to prevent thermal decomposition of the product. researchgate.net For some organosulfonyl chlorides, vacuum stripping can be employed to remove volatile impurities at lower temperatures. nih.gov
Chromatographic Methods: For achieving very high purity or for separating structurally similar compounds, chromatographic techniques can be utilized. While specific applications to this compound are not extensively documented, methods used for other fluorinated compounds are relevant.
Gas Chromatography (GC): For analytical separation and identification, gas chromatography can be used. Sulfonyl fluorides, which are related to sulfenyl chlorides, are noted for their volatility and stability, making them suitable for GC analysis. oup.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized stationary phases, is a powerful tool for purifying fluorinated compounds. Fluorinated stationary phases, such as those with perfluoroaryl or perfluoroalkyl groups, have been shown to provide excellent separation of fluorine-containing molecules from their non-fluorinated analogs. nih.gov These "fluorous" stationary phases operate on a fluorophilic retention mechanism, where more highly fluorinated compounds are retained longer. silicycle.com The separation can be optimized by pairing a regular reverse-phase column (like C8 or C18) with a fluorinated eluent, such as trifluoroethanol. researchgate.net
Other Purification Techniques:
Scrubbing/Washing: Crude product mixtures can be washed with aqueous solutions to remove certain impurities. For instance, scrubbing with an aqueous hydrochloric acid solution is a method used to remove organosulfonic acids from crude organosulfonyl chlorides. nih.gov This is followed by separation of the aqueous layer.
Adsorption: Treatment with solid adsorbents like activated charcoal can be effective for removing specific impurities. researchgate.net In the purification of related sulfonyl chlorides, activated carbon has been used to reduce the content of certain byproducts. silicycle.com
Reactivity and Reaction Mechanisms of Dichlorofluoromethanesulfenyl Chloride
Electrophilic and Nucleophilic Character of Dichlorofluoromethanesulfenyl Chloride
The chemical behavior of this compound is characterized by a duality in its reactivity, acting as both an electrophile and, to a lesser extent, a nucleophile.
The primary mode of reactivity for this compound is electrophilic . nih.govsavemyexams.com The sulfur atom in the sulfenyl chloride group is electron-deficient due to the electron-withdrawing effects of the adjacent chlorine and the dichlorofluoromethyl group. This electrophilicity makes it susceptible to attack by nucleophiles. In reactions, the sulfur atom seeks to accept a pair of electrons to form a new covalent bond. nih.gov This electrophilic character is central to its addition reactions with unsaturated systems.
While predominantly electrophilic, the chlorine atom attached to the sulfur can exhibit nucleophilic character. In certain reaction contexts, particularly in the presence of strong electrophiles, the lone pair of electrons on the sulfenyl chloride's chlorine atom can be donated. However, this mode of reactivity is less common compared to its electrophilic behavior at the sulfur center. The nucleophilicity of the chloride ion is considered moderate. fiveable.me
Addition Reactions Involving this compound
This compound readily undergoes addition reactions with compounds containing carbon-carbon double or triple bonds. These reactions can proceed through electrophilic or radical mechanisms.
The most characteristic reaction of this compound is its electrophilic addition to alkenes and alkynes. savemyexams.comlibretexts.org The electron-rich pi bond of the unsaturated system acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. savemyexams.com
The generally accepted mechanism for the electrophilic addition of sulfenyl chlorides to alkenes involves the formation of a cyclic episulfonium ion (also referred to as a thiiranium ion) intermediate. This three-membered ring containing the sulfur atom is formed by the initial attack of the pi bond on the sulfur atom, with the concurrent displacement of the chloride ion. The subsequent step involves the attack of the chloride ion (or another nucleophile present in the reaction mixture) on one of the carbon atoms of the episulfonium ion, leading to the opening of the ring and the formation of the final addition product. fiveable.me This mechanism is analogous to the halogenation of alkenes. fiveable.me
The addition to unsymmetrical alkenes generally follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon atom, and the chloride ion adds to the more substituted carbon atom. This regioselectivity is dictated by the relative stability of the partial positive charge on the carbon atoms in the episulfonium ion intermediate. masterorganicchemistry.com
Table 1: Examples of Electrophilic Addition of this compound to Alkenes
| Alkene | Product | Reference |
|---|---|---|
| Ethene | 1-Chloro-2-(dichlorofluoromethylthio)ethane | acs.org |
| Propene | 1-Chloro-2-(dichlorofluoromethylthio)propane | acs.org |
Note: The specific products are predicted based on the general reactivity of sulfenyl chlorides.
The stereochemistry of the addition of sulfenyl chlorides to alkenes is typically anti-addition. This stereochemical outcome is a direct consequence of the mechanism involving the formation of a cyclic episulfonium ion intermediate. chemistrysteps.com The nucleophile (chloride ion) attacks one of the carbon atoms of the three-membered ring from the side opposite to the sulfur bridge. chemistrysteps.com This backside attack results in the two parts of the reagent adding to opposite faces of the original double bond.
For example, the addition of this compound to a cyclic alkene like cyclohexene (B86901) is expected to yield the trans-diastereomer exclusively.
Table 2: Stereochemical Outcome of Addition Reactions
| Alkene | Expected Stereochemistry of Addition | Resulting Product Configuration | Reference |
|---|---|---|---|
| Cyclohexene | anti-addition | trans-1-Chloro-2-(dichlorofluoromethylthio)cyclohexane | chemistrysteps.com |
| (Z)-But-2-ene | anti-addition | (2R,3S)-2-Chloro-3-(dichlorofluoromethylthio)butane (racemic) | chemistrysteps.com |
Note: The stereochemical outcomes are predicted based on the established mechanism for sulfenyl chloride additions.
In addition to electrophilic pathways, this compound can participate in radical addition reactions, particularly under conditions that promote the formation of radicals, such as exposure to UV light or the presence of a radical initiator. libretexts.orgfiu.edu In a radical mechanism, the initiation step involves the homolytic cleavage of the S-Cl bond to generate a dichlorofluoromethylthio radical (CFCl₂S•) and a chlorine radical (Cl•). libretexts.org
The dichlorofluoromethylthio radical can then add to the pi bond of an alkene. This addition is typically regioselective, with the radical adding to the carbon atom that results in the formation of the more stable carbon-centered radical. nih.gov The resulting alkyl radical then abstracts a chlorine atom from another molecule of this compound to give the final product and regenerate the dichlorofluoromethylthio radical, thus propagating the chain reaction. nih.gov
Radical additions can sometimes lead to different regioselectivity compared to electrophilic additions, often resulting in "anti-Markovnikov" products. nih.gov
Substitution Reactions Mediated by this compound
This compound can also undergo substitution reactions, with the most significant being nucleophilic substitution at the sulfur center.
The electrophilic sulfur atom in this compound is a key site for nucleophilic attack, leading to substitution of the chloride ion. mdpi.commdpi.com A variety of nucleophiles can displace the chloride from the sulfur atom. These reactions are analogous to nucleophilic substitution at a tetrahedral carbon, but the mechanisms at a sulfur center can be more complex. mdpi.commdpi.com
The reaction can proceed through a direct displacement mechanism, analogous to an Sₙ2 reaction, which would result in the inversion of configuration if the sulfur were a stereocenter. mdpi.comnih.gov Alternatively, an addition-elimination mechanism is also possible, where the nucleophile first adds to the sulfur atom to form a transient, hypervalent sulfur intermediate (a sulfurane), which then eliminates the leaving group (chloride). mdpi.commdpi.com The specific mechanism can depend on the nature of the nucleophile, the substrate, and the reaction conditions. mdpi.com
Table 3: Examples of Nucleophilic Substitution at the Sulfur Atom of this compound
| Nucleophile | Product | Reference |
|---|---|---|
| Water (H₂O) | Dichlorofluoromethanesulfenic acid (unstable) | libretexts.org |
| Alcohols (ROH) | Alkyl dichlorofluoromethanesulfenates | libretexts.org |
| Amines (R₂NH) | Dichlorofluoromethanesulfenamides | libretexts.org |
Note: The products are predicted based on the known reactivity of sulfenyl chlorides with various nucleophiles.
Radical Substitution Pathways of this compound
The study of radical substitution reactions involving this compound is not extensively documented in publicly available literature. However, based on the general principles of free radical chemistry and the known reactivity of related halogenated compounds, a number of potential radical substitution pathways can be proposed. Free radical reactions are characterized by the presence of species with unpaired electrons, known as free radicals, which are typically highly reactive. libretexts.org These reactions generally proceed through three key stages: initiation, propagation, and termination. masterorganicchemistry.comresearchgate.net
Initiation:
The initiation of radical reactions involving this compound would likely require an input of energy, typically in the form of ultraviolet (UV) light or heat, to induce homolytic cleavage of a covalent bond. libretexts.org Homolytic fission involves the even splitting of a bond, where each atom retains one of the bonding electrons. msu.edu In the case of this compound (Cl₂FCSCl), the weakest bond is expected to be the sulfur-chlorine (S-Cl) bond due to the lower electronegativity of sulfur compared to chlorine and the relative weakness of the S-Cl bond compared to C-Cl or C-F bonds.
Homolytic Cleavage of the S-Cl Bond: Cl₂FC-S-Cl + hν → Cl₂FC-S• + Cl•
This initiation step would generate a dichlorofluoromethanethioyl radical (Cl₂FCS•) and a chlorine radical (Cl•). The presence of the fluorine and chlorine atoms on the carbon atom will influence the stability of the resulting radical.
Propagation:
Once formed, these highly reactive radicals can participate in a series of propagation steps, reacting with other molecules to form new radicals and continue the chain reaction. researchgate.net For instance, if this compound were to react with an alkane (R-H), the following propagation steps could occur:
A chlorine radical abstracts a hydrogen atom from the alkane to form hydrogen chloride and an alkyl radical (R•). R-H + Cl• → R• + HCl
The newly formed alkyl radical can then react with another molecule of this compound to produce an alkyl dichlorofluoromethyl sulfide (B99878) and regenerate a chlorine radical. R• + Cl₂FCSCl → R-SCCl₂F + Cl•
This regenerated chlorine radical can then participate in further hydrogen abstraction, thus propagating the chain reaction.
Termination:
The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. masterorganicchemistry.com Several termination possibilities exist, including:
Combination of two chlorine radicals: Cl• + Cl• → Cl₂
Combination of a chlorine radical and a dichlorofluoromethanethioyl radical: Cl• + •SCCFCl₂ → Cl₂FCSCl
Combination of two dichlorofluoromethanethioyl radicals: 2 Cl₂FCS• → Cl₂FC-S-S-CCl₂F
The specific products formed would depend on the reaction conditions and the relative concentrations of the various radical species.
Cycloaddition Reactions with this compound
While specific examples of cycloaddition reactions involving this compound are not readily found in the literature, its structural features suggest potential participation in such reactions, particularly with unsaturated systems. Sulfenyl chlorides are known to react with alkenes and alkynes. researchgate.net The most probable cycloaddition pathway would be an electrophilic addition to a carbon-carbon double or triple bond, proceeding through a cyclic intermediate.
The reaction of this compound with an alkene would likely initiate with the electrophilic attack of the sulfur atom on the π-electron system of the alkene. This would lead to the formation of a three-membered cyclic intermediate known as a thiiranium ion (or episulfonium ion). researchgate.net
The proposed mechanism is as follows:
Formation of the Thiiranium Ion: The this compound molecule becomes polarized, with the sulfur atom being the electrophilic center. It adds across the double bond of an alkene, forming a cyclic thiiranium ion and releasing a chloride ion.
Nucleophilic Attack: The chloride ion then acts as a nucleophile and attacks one of the carbon atoms of the thiiranium ring from the side opposite to the sulfur bridge. This backside attack results in the opening of the ring and leads to an anti-addition product.
For an unsymmetrical alkene, the regioselectivity of the nucleophilic attack would be influenced by the stability of the partial positive charge on the carbon atoms of the thiiranium ring. Generally, the attack occurs at the more substituted carbon atom, following a Markovnikov-type addition pattern. However, for sulfenyl chlorides, anti-Markovnikov addition is also commonly observed where the nucleophile attacks the less substituted carbon. researchgate.net
The presence of the electron-withdrawing dichlorofluoromethyl group would likely enhance the electrophilicity of the sulfur atom, potentially increasing the rate of the initial addition step compared to simpler alkanesulfenyl chlorides.
Rearrangement Reactions Involving this compound
The potential for rearrangement reactions involving this compound or its reaction intermediates is plausible, particularly in the context of its addition reactions to alkenes. Carbocation rearrangements are a common feature in electrophilic additions to alkenes when a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.com
In the case of the addition of this compound to certain alkenes, the intermediate thiiranium ion could, in principle, rearrange. However, the formation of a discrete carbocation is less common in the addition of sulfenyl chlorides compared to the addition of hydrogen halides. The reaction typically proceeds through the concerted formation of the thiiranium ion.
A more likely scenario for rearrangement would involve the reaction products. For example, the β-chloroalkyl dichlorofluoromethyl sulfides formed from the addition to alkenes could potentially undergo rearrangement under certain conditions, such as thermal stress or in the presence of a Lewis acid. This could involve migration of the dichlorofluoromethylthio group or the chlorine atom, although such rearrangements for this specific class of compounds are not well-documented.
Without direct experimental evidence, any proposed rearrangement pathways remain speculative and would be highly dependent on the specific substrate and reaction conditions.
Reaction Kinetics and Mechanistic Elucidation of this compound Transformations
The kinetics and mechanistic details of reactions involving this compound have not been extensively reported. However, by analogy with other sulfenyl chlorides, particularly trichloromethanesulfenyl chloride (CCl₃SCl) wikipedia.org, some predictions can be made.
Electrophilic Addition to Alkenes:
The addition of sulfenyl chlorides to alkenes is generally considered to be an electrophilic addition reaction. msu.eduksu.edu.sa The reaction is expected to follow second-order kinetics, being first order in both the alkene and the sulfenyl chloride.
The rate-determining step is believed to be the initial electrophilic attack of the sulfur on the double bond to form the thiiranium ion intermediate. researchgate.net The rate of this reaction would be influenced by:
The nature of the alkene: Electron-donating groups on the alkene would increase the nucleophilicity of the double bond and accelerate the reaction. Conversely, electron-withdrawing groups would decrease the reaction rate. msu.edu
The solvent: Polar solvents can stabilize the charged thiiranium ion intermediate and the departing chloride ion, thus potentially increasing the reaction rate.
Mechanistic elucidation for the addition of sulfenyl chlorides to alkenes is strongly supported by the stereochemistry of the products. The observed anti-addition is consistent with the formation of a cyclic halonium-ion-like intermediate (the thiiranium ion), which is then opened by nucleophilic attack from the opposite face. libretexts.org
Radical Reactions:
Applications of Dichlorofluoromethanesulfenyl Chloride in Organic Synthesis
Formation of Organosulfur Compounds via Dichlorofluoromethanesulfenyl Chloride
The electrophilic nature of the sulfur atom in this compound allows for its reaction with a variety of nucleophiles, leading to the formation of a range of organosulfur compounds.
This compound is a precursor for the synthesis of dichlorofluoromethyl sulfides. The reaction of sulfenyl chlorides with organometallic reagents, such as Grignard reagents or organolithium compounds, is a general method for the formation of unsymmetrical sulfides. In this context, this compound can react with a suitable organometallic reagent (R-M) to yield the corresponding dichlorofluoromethyl sulfide (B99878) (R-SCFCl2).
Unsymmetrical disulfides can also be synthesized using sulfenyl chlorides. The reaction of a sulfenyl chloride with a thiol (R'-SH) is a common method for forming a disulfide bond. This compound can thus react with various thiols to produce unsymmetrical disulfides containing the dichlorofluoromethylthio group (Cl2FCS-S-R').
Dichlorofluoromethyl phenyl sulfoxides and the corresponding sulfones can be prepared from dichlorofluoromethyl phenyl sulfide. The synthesis of these compounds often involves the oxidation of the corresponding sulfide. The selective oxidation of a sulfide to a sulfoxide, and further to a sulfone, is a fundamental transformation in organosulfur chemistry. Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final oxidation state. researchgate.net
Research has been conducted on the preparation of chlorofluoromethyl sulfoxides and sulfones, which are structurally related to dichlorofluoromethyl derivatives. The following table presents data on the synthesis of such compounds, illustrating the yields of sulfoxides and sulfones obtained under specific reaction conditions.
| Entry | Starting Material | Reagent | Product | Yield (%) |
| 1 | Dichlorofluoromethyl phenyl sulfide | Oxidizing Agent A | Dichlorofluoromethyl phenyl sulfoxide | 75 |
| 2 | Dichlorofluoromethyl phenyl sulfide | Oxidizing Agent B | Dichlorofluoromethyl phenyl sulfone | 82 |
| 3 | Chlorofluoromethyl phenyl sulfide | Oxidizing Agent A | Chlorofluoromethyl phenyl sulfoxide | 80 |
| 4 | Chlorofluoromethyl phenyl sulfide | Oxidizing Agent B | Chlorofluoromethyl phenyl sulfone | 88 |
This table is a representative example based on general procedures for sulfide oxidation and may not reflect the exact yields for the specified compounds without direct experimental data.
The reaction of sulfenyl chlorides with primary or secondary amines is a classical and direct method for the synthesis of sulfenamides. nih.gov Therefore, this compound is expected to react readily with a variety of amines to afford the corresponding N-substituted dichlorofluoromethanesulfenamides. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfenyl chloride, with the elimination of hydrogen chloride. nih.govorganic-chemistry.orgcbijournal.com
The reactivity of the amine and the steric hindrance around the nitrogen atom can influence the outcome of the reaction. While primary and secondary amines typically yield sulfenamides, other nitrogen nucleophiles can also be employed to generate related structures.
Introduction of Fluorine and Chlorine Functionalities Using this compound
The presence of both fluorine and chlorine atoms in this compound makes it a potential reagent for the introduction of these halogens into organic molecules, although its primary role is as a source of the dichlorofluoromethylthio group.
The addition of sulfenyl chlorides to alkenes is a well-established reaction in organic synthesis. This electrophilic addition typically proceeds through a cyclic thiiranium ion intermediate. The subsequent nucleophilic attack on this intermediate generally occurs in an anti-fashion, leading to a high degree of stereoselectivity in the addition product. In the case of this compound, its addition to an alkene would result in the formation of a β-chloro-dichlorofluoromethyl sulfide. The stereochemistry of the product would be determined by the anti-addition of the dichlorofluoromethylthio group and the chloride atom across the double bond.
The regioselectivity of the addition of sulfenyl chlorides to unsymmetrical alkenes is governed by the electronic and steric properties of the alkene. According to Markovnikov's rule, the electrophilic sulfur atom will typically add to the less substituted carbon of the double bond. masterorganicchemistry.com However, the specific regiochemical outcome can be influenced by the nature of the substituents on the alkene.
Heterocyclic Synthesis with this compound Precursors
Sulfenyl chlorides are known precursors for the synthesis of various sulfur-containing heterocyclic compounds. researchgate.net The electrophilic nature of the sulfenyl chloride group allows it to participate in cyclization reactions with appropriate difunctional substrates. For instance, reaction with a molecule containing both a nucleophilic group and a group susceptible to electrophilic attack can lead to the formation of a heterocyclic ring incorporating the sulfur atom.
While specific examples of the use of this compound in heterocyclic synthesis are not extensively documented in readily available literature, its reactivity profile suggests its potential in constructing heterocycles such as thiazoles or other sulfur-nitrogen or sulfur-oxygen containing ring systems. The dichlorofluoromethyl group would be incorporated as a substituent on the resulting heterocyclic framework.
Role of this compound in Medicinal Chemistry Intermediate Synthesis
While direct and widespread applications of this compound in the synthesis of marketed pharmaceutical drugs are not extensively documented in publicly available literature, its utility lies in the preparation of fluorinated and heterocyclic intermediates that are of significant interest in medicinal chemistry. The incorporation of fluorine and sulfur-containing functional groups can modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.
The primary role of this compound in this context is its reaction with nitrogen-containing heterocycles. Heterocyclic compounds are core scaffolds in a vast number of pharmaceuticals. The reaction of this compound with N-H bonds in heterocyclic systems allows for the direct introduction of the dichlorofluoromethanethio group.
Table 1: Reactions of this compound with Bioactive Heterocycle Precursors
| Heterocyclic Precursor | Reaction Conditions | Product Type | Potential Medicinal Relevance |
| Imidazole (B134444) derivatives | Base (e.g., pyridine) | N-((dichlorofluoro)methylthio)imidazoles | Antifungal, antimicrobial agents |
| Pyrrole (B145914) derivatives | Base (e.g., pyridine) | N-((dichlorofluoro)methylthio)pyrroles | Various, including enzyme inhibitors |
| Pyrazole derivatives | Multistep synthesis involving initial reaction with a β-dicarbonyl compound followed by cyclization with hydrazine | Substituted pyrazoles with a dichlorofluoromethanethio group | Anti-inflammatory, analgesic agents |
Research has shown that the reaction of this compound with various heterocycles, such as imidazoles and pyrroles, in the presence of a base like pyridine (B92270), proceeds to yield the corresponding N-sulfenylated products. These reactions are typically straightforward and provide a direct route to novel fluorinated analogues of biologically active scaffolds. The resulting intermediates, bearing the dichlorofluoromethanethio moiety, can then be further elaborated to build more complex molecules for screening in drug discovery programs. For instance, the synthesis of sulfenylpyrazoles has been demonstrated through a condensation reaction of ketones with this compound, followed by cyclization, indicating a pathway to complex heterocyclic systems. acs.org
Utilization of this compound in Agrochemical Synthesis
The application of this compound is more established and well-documented in the field of agrochemical synthesis, particularly in the development of fungicides. The dichlorofluoromethanethio group is a key toxophore in several commercially important fungicides.
A prominent example is the synthesis of the fungicide Dichlofluanid . This compound is a crucial starting material in the industrial production of this compound. The synthesis involves the reaction of this compound with N,N-dimethyl-N'-phenylsulfonamide in the presence of a base.
Table 2: Synthesis of Dichlofluanid
| Reactant 1 | Reactant 2 | Key Reaction Step | Product | Agrochemical Class |
| This compound | N,N-dimethyl-N'-phenylsulfonamide | Sulfenylation of the sulfonamide nitrogen | Dichlofluanid | Fungicide |
Beyond Dichlofluanid, this compound is utilized to create a range of other biologically active compounds for plant protection. Research, notably by companies like Bayer AG, has explored its reactions with various N-containing heterocycles to produce potent fungicides. acs.org For example, its reaction with pyrrole derivatives leads to sulfenylated pyrroles that have been investigated as fungicides and wood preservatives. acs.org Similarly, imidazole derivatives react to form compounds with pesticidal and microbiocidal activity. acs.org
The general reactivity pattern involves the electrophilic sulfur of the sulfenyl chloride attacking a nucleophilic nitrogen atom in the heterocyclic ring, leading to the formation of a new N-S bond and the introduction of the dichlorofluoromethanethio group, which is critical for the fungicidal activity of the final product.
Emerging Synthetic Applications of this compound
While the primary applications of this compound have historically been in agrochemical synthesis, ongoing research seeks to expand its utility in organic synthesis through the development of novel synthetic methodologies.
One area of emerging interest is the catalytic addition of trihalogenomethanesulfenyl chlorides to olefinic compounds. Although much of the foundational work in this area is older, the principles are being revisited in the context of modern synthetic methods. The addition of the dichlorofluoromethanethio group across a double bond can lead to the formation of functionalized thioethers, which can serve as versatile intermediates for further chemical transformations.
Recent research in related organofluorine chemistry, such as the development of novel fluorination and fluoroalkylation methods, provides a backdrop for the potential rediscovery and new applications of reagents like this compound. The development of new catalytic systems, for instance, could enable more selective and efficient reactions of this compound with a broader range of substrates.
Currently, specific, recently developed catalytic or novel synthetic applications directly featuring this compound are not abundant in the literature. However, the continuous drive for new methods to synthesize complex fluorinated molecules suggests that this reagent may find new life in advanced synthetic strategies in the future. The focus of such research would likely be on developing catalytic, asymmetric, or more atom-economical ways to incorporate the dichlorofluoromethanethio moiety into complex molecular architectures for various applications, including materials science and pharmaceuticals.
Advanced Spectroscopic and Structural Characterization of Dichlorofluoromethanesulfenyl Chloride and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) of Dichlorofluoromethanesulfenyl Chloride Systems
NMR spectroscopy is a fundamental tool for probing the electronic environment of magnetically active nuclei within a molecule. For this compound, NMR studies, particularly of the ¹³C and ¹⁹F nuclei, have been instrumental in confirming its structure. researchgate.net
Detailed NMR data for this compound is specialized, with a primary focus on fluorine-19 and carbon-13 nuclei due to the absence of protons and the challenges associated with ³³S NMR.
¹H NMR: this compound contains no hydrogen atoms, so ¹H NMR spectroscopy is not applicable for its direct characterization.
¹³C NMR: The carbon-13 NMR spectrum provides critical information about the carbon environment. A known spectrum for this compound has been recorded on a Bruker WM-360 instrument. nih.gov The chemical shift of the single carbon atom is influenced by the three electronegative halogen substituents and the sulfur atom.
¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a crucial technique for the characterization of this compound. Early studies successfully used ¹⁹F NMR to distinguish the sulfenyl chloride structure (Cl₂FCSCl) from a potential isomer, trichloromethanesulfenyl fluoride (B91410) (CCl₃SF). researchgate.net The fluorine-19 chemical shift provides a definitive signature for the fluorine atom bonded to the carbon. researchgate.netacs.org
³³S NMR: Analysis of the sulfur-33 nucleus is generally challenging due to its low natural abundance and quadrupolar nature, which often results in broad signals. There is a lack of readily available data in the scientific literature regarding the ³³S NMR spectroscopy of this compound.
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Solvent/Reference |
| ¹³C | Data not explicitly stated in retrieved sources | Not available | Not available |
| ¹⁹F | Single sharp resonance | Not available | Not available |
Note: Specific chemical shift values and coupling constants are not consistently reported in publicly accessible literature. The table reflects the available characterization data.
While multidimensional NMR techniques such as COSY, HSQC, and HMBC are powerful tools for determining the connectivity of atoms in complex molecules, their application has been more prominent in characterizing the derivatives of this compound rather than the compound itself. For instance, in the structural analysis of products from reactions involving this compound, techniques like NOESY have been used to determine stereochemistry. mdpi.com For the simple structure of this compound, one-dimensional NMR is generally sufficient for its identification.
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. While conformational analysis of this compound has been performed using other methods (see section 5.2.2), there is no specific mention in the reviewed literature of dynamic NMR studies being conducted on this compound to investigate these processes.
Infrared and Raman Spectroscopy of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular vibrations and conformational isomers of this compound.
The infrared spectrum of this compound is noted as being relatively simple. acs.org Key absorption bands have been identified, which correspond to the stretching and bending vibrations of the C-F, C-Cl, and S-Cl bonds. A comprehensive vibrational analysis based on experimental data and ab initio calculations has been performed to assign these bands to specific molecular motions. conicet.gov.ar
Interactive Data Table: Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Wavelength (µm) | Intensity | Tentative Assignment | Reference |
| Not specified | ~12 | Very Strong, Broad | C-F/C-Cl stretching region | acs.org |
| Not specified | 10.8 | Medium | C-Cl stretching | acs.org |
| Not specified | 9.5 | Strong | C-F stretching | acs.org |
| Not specified | 5.6 | Medium Weak | Unexpected band, possibly overtone or combination | acs.org |
Note: The assignments are based on early spectroscopic data and general regions for such vibrations.
Studies combining gas-phase electron diffraction with vibrational spectroscopy and quantum chemical calculations have been crucial in understanding the conformational properties of this compound. conicet.gov.ar These investigations revealed the presence of different conformers (rotational isomers) arising from rotation around the C-S bond. The relative energies and populations of these conformers in the gas phase can be determined. While multiple conformers may exist, often a single conformer is predominantly observed in the liquid phase. nih.gov The analysis of the vibrational spectra under different conditions (gas, liquid, solid) helps in identifying the bands corresponding to each conformer and determining the most stable structure. conicet.gov.ar
Mass Spectrometry Techniques for this compound Derivatives
Mass spectrometry is an indispensable tool for the characterization of organosulfur compounds. It provides information on molecular weight and elemental composition, and through tandem mass spectrometry (MS/MS), it can elucidate molecular structures.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of novel compounds by providing highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental formula of a molecule. For a derivative of this compound, HRMS would be essential to confirm the presence and number of chlorine, fluorine, sulfur, and other atoms, distinguishing it from other isobaric compounds.
While the theoretical exact mass of this compound (CCl₃FS) can be calculated as 167.877032 Da, experimental HRMS data for this compound or its specific derivatives are not readily found in the surveyed literature. docbrown.info In a general sense, techniques like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry are the primary methods for achieving such high resolution, enabling confident formula assignment for newly synthesized molecules. researchgate.net
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
For a hypothetical derivative of this compound, such as an amide formed by reaction with an amine, the fragmentation in MS/MS would likely involve the cleavage of the S-N bond and the S-C bond. The masses of the resulting fragments would provide direct evidence of the substituent groups attached to the sulfur atom. For instance, the loss of the dichlorofluoromethane (B1207983) group (CFCl₂) or the substituent from the amine would be expected fragmentation pathways.
Detailed studies on the specific fragmentation pathways of this compound derivatives are not available in the reviewed literature. However, general principles of fragmentation for similar organosulfur and halogenated compounds would apply.
X-ray Crystallography of this compound Adducts and Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netvdoc.pub
For any crystalline derivative of this compound, X-ray crystallography would reveal the precise geometry around the sulfur atom, which is expected to be pyramidal. Key parameters such as the C-S, S-Cl (or S-N, S-O, etc. in derivatives), C-F, and C-Cl bond lengths, as well as the various bond angles, would be determined with high accuracy.
A comprehensive search of crystallographic databases reveals a lack of publicly available crystal structures for this compound or its direct adducts and derivatives. Therefore, no experimental data on their specific molecular geometries and bond parameters can be presented.
Without experimental crystal structures, the nature of the intermolecular interactions and crystal packing for these compounds remains a matter of theoretical speculation based on the behavior of other halogenated organosulfur compounds.
Electronic Spectroscopy and Photochemical Behavior of this compound
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule and can be used to predict its photochemical reactivity.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n → σ* transitions, particularly involving the lone pairs on the sulfur and chlorine atoms and the antibonding orbitals of the S-Cl and C-S bonds. These transitions would likely occur in the UV region.
Specific experimental UV-Vis spectra for this compound or its derivatives are not reported in the available literature. Similarly, while the absorption of UV light would be expected to induce photochemical reactions, such as the homolytic cleavage of the S-Cl bond to form sulfenyl radicals (CFCl₂S•), detailed studies on the photochemical behavior of this specific compound are not documented. Research on related compounds, such as trichloromethanesulfenyl chloride, has shown that photocatalysis can initiate radical reactions.
Theoretical and Computational Studies of Dichlorofluoromethanesulfenyl Chloride
Quantum Chemical Calculations on Dichlorofluoromethanesulfenyl Chloride
Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of this compound. These ab initio (from first principles) and Density Functional Theory (DFT) methods model the molecule's behavior based on the interactions of its constituent electrons and nuclei.
Electronic Structure and Bonding Analysis (DFT, Ab Initio)
The electronic structure of this compound has been a subject of theoretical investigation, primarily to complement experimental findings such as those from gas-phase electron diffraction. Early computational work employed ab initio methods, such as Hartree-Fock (HF) calculations with basis sets like 3-21G*, to determine the molecule's geometry and conformational preferences. researchgate.net
More advanced computational methods, such as Density Functional Theory (DFT), which includes electron correlation effects for greater accuracy, would allow for a more detailed analysis. DFT calculations could be used to compute atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) to quantify the electron distribution and provide a more nuanced picture of the electrostatic potential of the molecule. This analysis would highlight the electrophilic and nucleophilic centers, which is crucial for understanding its reactivity. While specific DFT studies detailing the electronic structure of CCl2FSCl are not widely available in the literature, the principles of the method are well-established for providing such insights.
Molecular Orbitals and Reactivity Descriptors
The reactivity of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile.
Although specific published data on the HOMO-LUMO energies and compositions for CCl2FSCl are scarce, computational chemistry software can readily calculate them. A typical ab initio or DFT calculation would reveal that the HOMO is likely to have significant contributions from the non-bonding lone pair electrons on the sulfur and chlorine atoms. The LUMO, conversely, would be expected to be an antibonding orbital, likely the σ* orbital associated with the S-Cl bond, which is often the weakest bond and the site of nucleophilic attack in sulfenyl chlorides.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict chemical behavior:
Ionization Potential (IP): Approximated by the negative of the HOMO energy (-E_HOMO).
Electron Affinity (EA): Approximated by the negative of the LUMO energy (-E_LUMO).
Chemical Hardness (η): Calculated as (IP - EA) / 2, indicating resistance to change in electron configuration.
Electronegativity (χ): Calculated as (IP + EA) / 2.
Electrophilicity Index (ω): Calculated as χ² / (2η), quantifying the electrophilic character of the molecule.
These descriptors would provide a quantitative framework for comparing the reactivity of CCl2FSCl with other sulfenyl chlorides.
Conformational Analysis and Energy Minima
The internal rotation around the C-S single bond in this compound gives rise to different spatial arrangements of its atoms, known as conformers. The study of these conformers and their relative energies is a key application of computational chemistry.
A significant study combined gas-phase electron diffraction with ab initio (HF/3-21G*) calculations to investigate the conformational landscape of CCl2FSCl. researchgate.net The calculations predicted the existence of two stable conformers: a gauche form and an anti (or trans) form, arising from the rotation around the C-S bond.
The gauche conformer was found to be the global energy minimum, being more stable than the anti conformer. The energy difference between the two was calculated to be approximately 1.5 kcal/mol. researchgate.net This computational finding was in good agreement with the experimental gas electron diffraction data, which also indicated a preference for the gauche structure. researchgate.net The transition state for the rotation between these two minima was also characterized computationally, providing the energy barrier for their interconversion.
Table 1: Calculated Conformational Data for this compound
| Property | Gauche Conformer | Anti Conformer |
|---|---|---|
| Relative Energy | 0 kcal/mol (Global Minimum) | ~1.5 kcal/mol |
| Key Dihedral Angle (F-C-S-Cl) | ~70° | 180° |
| Calculated Population (Gas Phase) | Predominant | Minor |
Note: The values are based on ab initio calculations and serve as approximations. More modern DFT calculations could refine these energies and populations.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed, step-by-step picture of how a reaction proceeds.
Computational Mechanistic Studies of this compound Reactions
While detailed computational mechanistic studies specifically involving this compound are not extensively documented in the accessible literature, the methodologies for such investigations are well-established. For example, the reactions of sulfenyl chlorides, such as additions to alkenes or substitutions with nucleophiles, are prime candidates for computational elucidation.
A computational study on the related compound, trichloromethanesulfenyl chloride (CCl3SCl), in a copper-photocatalyzed addition to olefins, showcases the type of analysis that can be applied. researchgate.net In that study, DFT calculations were used to:
Model the reactants, intermediates, and products.
Locate the transition state structures for key elementary steps.
Calculate the free energy profile of the proposed reaction mechanism.
Such a study for CCl2FSCl would involve modeling the approach of a reactant (e.g., an alkene) and calculating the energy changes as the C-S or S-Cl bond is formed or broken. This would clarify whether the reaction proceeds through a concerted mechanism or a stepwise one involving intermediates like thiiranium ions or radical species.
Activation Energies and Reaction Rates Prediction
A critical outcome of transition state modeling is the calculation of the activation energy (Ea) for a reaction step. The activation energy represents the energy barrier that must be overcome for reactants to transform into products and is the primary determinant of the reaction rate.
Using Transition State Theory (TST), the calculated activation energy can be used to predict the rate constant (k) of a reaction at a given temperature. The Arrhenius equation (k = A * exp(-Ea/RT)) provides the fundamental relationship. Computational chemistry software can calculate the vibrational frequencies of the reactant and transition state, which are used to determine the pre-exponential factor (A) and the Gibbs free energy of activation (ΔG‡), leading to more accurate rate predictions.
For this compound, one could computationally predict the activation energies for its reaction with various nucleophiles or for its thermal decomposition. This would allow for a theoretical ranking of its reactivity and stability under different conditions. For instance, DFT calculations on the reaction of trichloromethanesulfenyl chloride with a model alkene radical revealed an activation energy of 29.8 kcal/mol for the chlorine abstraction step. researchgate.net Similar calculations for CCl2FSCl would provide invaluable data on its reactivity in radical chain processes.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound, offering insights into its electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Theoretical calculations, particularly those employing Density Functional Theory (DFT), can predict the ¹³C and ¹⁹F NMR chemical shifts and coupling constants of this compound. By modeling the molecule and applying quantum mechanical principles, the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).
Such calculations are crucial for assigning peaks in experimental spectra and for understanding how the electronegative chlorine and fluorine atoms influence the electronic environment of the carbon and sulfur atoms. While specific experimental and fully calculated NMR data for this compound are not widely published in readily accessible literature, theoretical approaches provide a framework for its analysis. A study focusing on the gas-phase structures and conformations of this compound utilized ab initio calculations, which lays the groundwork for such spectroscopic predictions. acs.org
Below is an illustrative table of how theoretical NMR data for this compound might be presented. The values are hypothetical and serve to demonstrate the format and type of information that would be obtained from such a study.
| Nucleus | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C | 95.0 - 105.0 | Not Available |
| ¹⁹F | 30.0 - 40.0 | Not Available |
Note: The theoretical values are estimates based on typical ranges for similar functional groups and are for illustrative purposes only.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching and bending of bonds within this compound. These calculations are often performed using DFT or ab initio methods. The results can be used to simulate the entire IR and Raman spectra, aiding in the interpretation of experimental data.
The calculated frequencies and their corresponding intensities help in assigning the observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include the C-Cl, C-F, S-Cl, and C-S stretching and bending frequencies. A 1991 study on the gas-phase structure of this compound included ab initio calculations that would have inherently determined these vibrational frequencies to confirm the nature of the stationary points on the potential energy surface. acs.org
The following is a representative table of calculated vibrational frequencies for this compound. These values are illustrative and based on known frequency ranges for the constituent bonds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C-F Stretch | 1050 - 1150 | High | Low |
| C-Cl Stretch (asymmetric) | 780 - 850 | High | Medium |
| C-Cl Stretch (symmetric) | 650 - 720 | Medium | High |
| S-Cl Stretch | 480 - 550 | Medium | High |
| C-S Stretch | 680 - 750 | Low | Medium |
Note: The data in this table is illustrative and intended to represent the type of output from a computational vibrational analysis.
Molecular Dynamics Simulations Involving this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, the methodology offers significant potential for understanding its behavior in various environments.
MD simulations can be employed to understand how different solvents influence the conformational preferences and reactivity of this compound. By simulating the molecule in a box of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), it is possible to observe the explicit interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent.
These simulations can provide insights into the solvation shell structure around the molecule and calculate the free energy of solvation. This information is critical for predicting how the solvent might stabilize certain transition states in a reaction, thereby affecting reaction rates and pathways. For a reactive species like a sulfenyl chloride, understanding solvent effects is key to controlling its chemical transformations.
The interaction of this compound with various surfaces can also be investigated using MD simulations. This is particularly relevant for understanding its role in catalyzed reactions or its potential environmental fate. For instance, simulations could model the adsorption and potential decomposition of the molecule on the surface of a metal oxide catalyst or on mineral surfaces.
Furthermore, MD simulations can be used to explore the interactions of this compound with biological mimics, such as lipid bilayers or protein active sites. While not a primary application for this compound, such studies could provide insights into its potential toxicity or reactivity in biological systems by examining how it partitions into membranes or interacts with nucleophilic residues in proteins.
Advanced Analytical Methodologies for Dichlorofluoromethanesulfenyl Chloride Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a reactive and volatile compound like dichlorofluoromethanesulfenyl chloride, both gas and liquid chromatography offer distinct advantages.
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. This compound, with its low boiling point, is well-suited for GC analysis. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
Advanced detectors are crucial for achieving the necessary sensitivity and selectivity. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it a suitable choice for detecting this compound. The presence of three chlorine atoms and one fluorine atom in the molecule leads to a strong response from the ECD. For more universal detection, a Flame Ionization Detector (FID) can be used, although it is less sensitive to highly halogenated species. In some cases, a Thermal Conductivity Detector (TCD) may be employed, especially for quantifying higher concentrations without sample destruction.
Research on the analysis of related organochlorine and organosulfur compounds suggests that a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane, would provide good resolution. The oven temperature program would typically start at a low temperature to trap the volatile analyte, followed by a ramp to a higher temperature to elute it from the column. Due to the reactivity of sulfenyl chlorides, direct on-column injection is often preferred to minimize thermal degradation in a hot injector port.
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Value |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Nitrogen, constant flow mode (e.g., 1.0 mL/min) |
| Injector Temperature | 150 °C (to prevent degradation) |
| Oven Program | 40 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min) |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (ECD) |
| Injection Volume | 1 µL (splitless or direct injection) |
This table presents typical starting parameters for method development and may require optimization.
While GC is suitable for the neat compound, High-Performance Liquid Chromatography (HPLC) is invaluable for analyzing this compound within complex reaction mixtures, especially when non-volatile starting materials or products are present. The high reactivity of the sulfenyl chloride group (-SCl) poses a significant challenge for traditional reversed-phase HPLC, as it can react with common protic solvents like water or methanol (B129727) in the mobile phase.
To overcome this, several strategies can be employed. Normal-phase HPLC using non-protic solvents such as hexane (B92381) and dichloromethane (B109758) can be effective. Alternatively, a pre-column derivatization step can be utilized. In this approach, the reactive this compound is converted into a more stable, less reactive derivative that can be easily analyzed by reversed-phase HPLC. For instance, reaction with a thiol or an amine can yield a stable thioether or sulfonamide, respectively, which can then be quantified. The choice of derivatizing agent can also be tailored to introduce a chromophore, enhancing detection by a UV-Vis detector.
The analysis of other reactive sulfur compounds by HPLC often involves derivatization to ensure stability and improve detection. shimadzu.comnih.gov For instance, methods have been developed for sulfenyl chlorides where derivatization creates a stable product suitable for reversed-phase chromatography. google.comnih.gov
Hyphenated Techniques for Structural Confirmation
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and structural confirmation of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile compounds like this compound. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification. The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely involve the loss of a chlorine radical (-Cl), a fluorine radical (-F), or the entire sulfenyl chloride group (-SCl). Analysis of related alkanesulfonyl chlorides has shown that fragmentation patterns can be used to distinguish between isomers. core.ac.uk
Table 2: Predicted Key Mass Fragments for this compound (CFCl₂SCl) in GC-MS (EI)
| m/z (mass-to-charge ratio) | Ion Formula | Interpretation |
| 168/170/172 | [CFCl₂SCl]⁺ | Molecular ion peak cluster |
| 133/135 | [CFCl₂S]⁺ | Loss of Cl |
| 98 | [CFClS]⁺ | Loss of 2 Cl atoms |
| 67/69 | [SCl]⁺ | Sulfenyl chloride cation |
| 82/84 | [CFCl]⁺ | Dichlorofluoromethyl cation |
The ratios of the isotopic peaks in the clusters are determined by the natural abundance of ³⁵Cl and ³⁷Cl.
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed when analyzing reaction mixtures or derivatives of this compound. shimadzu.com Since the compound itself is highly reactive in typical LC mobile phases, LC-MS is more suited for the analysis of its stable reaction products. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the quantification of a substance without the need for a reference standard of the analyte itself. This is particularly advantageous for reactive or newly synthesized compounds like this compound.
The presence of fluorine in the molecule makes ¹⁹F qNMR an exceptionally clean and precise technique. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. Since fluorine is rare in most organic molecules, the ¹⁹F NMR spectrum is often simple, with well-resolved signals and a low background, which is ideal for accurate integration. researchgate.netrsc.org For quantification, a known amount of a stable, fluorinated internal standard (with a signal that does not overlap with the analyte) is added to the sample. The concentration of the this compound can then be determined by comparing the integral of its ¹⁹F signal to that of the internal standard.
Table 3: Key Parameters for ¹⁹F qNMR Analysis
| Parameter | Recommendation | Rationale |
| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field strength provides better signal dispersion and sensitivity. |
| Internal Standard | A stable fluorinated compound (e.g., trifluorotoluene) | Must have a known purity and a resonance that is well-separated from the analyte signal. |
| Solvent | Deuterated, aprotic, and inert (e.g., CDCl₃, C₆D₆) | To avoid reaction with the analyte and provide a lock signal. |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing nucleus | To ensure complete relaxation of the nuclei between pulses for accurate quantification. |
| Pulse Angle | 90° | To maximize the signal intensity. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (>100:1) | Improves the precision of the integration. |
T₁ refers to the spin-lattice relaxation time.
Electrochemical Methods for this compound Analysis
Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive species. The sulfenyl chloride moiety in this compound is expected to be electrochemically active, likely undergoing reduction at a mercury or carbon-based electrode.
Cyclic voltammetry (CV) could be used to study the redox behavior of the compound and to determine its reduction potential. For quantitative analysis, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be employed. These methods can provide low detection limits. The development of chemically modified electrodes, for instance, with nanoparticles or conductive polymers, could further enhance the sensitivity and selectivity of the electrochemical detection of organosulfur compounds. mdpi.com While specific methods for this compound are not widely reported, the principles of electrochemical detection of other organosulfur and organohalogen compounds are well-established and could be adapted. stanford.edunih.gov
Trace Analysis and Detection Limits for this compound in Complex Matrices
Trace analysis of this compound, especially in complex environmental or biological matrices, requires highly sensitive and selective analytical techniques. Gas chromatography (GC) is the most probable method of choice for such a volatile, halogenated compound. While specific detection limits for this compound are not widely reported in scientific literature, estimates can be derived from data on analogous compounds.
The primary challenge in trace analysis is separating the analyte from a complex matrix. This typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by concentration of the sample. eurofins.com
Gas Chromatography (GC) Detectors for Trace Analysis
Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur-containing compounds. It works by combusting the sample, which converts sulfur compounds to sulfur monoxide (SO). The SO then reacts with ozone in a reaction chamber to produce an excited sulfur dioxide (SO₂*) species that emits light upon relaxation. This emission is detected by a photomultiplier tube. The response is linear and equimolar for sulfur compounds, making it an excellent choice for quantification. Detection limits for various sulfur compounds using GC-SCD are often in the low parts-per-billion (ppb) range. sgs.comsgs.com
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. Given that this compound contains three chlorine atoms and one fluorine atom, it is expected to generate a strong response from an ECD. This detector is widely used for the trace analysis of organochlorine pesticides and polychlorinated biphenyls (PCBs). nih.gov
Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) offers unparalleled selectivity and confident identification based on the analyte's mass spectrum. In selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits, often comparable to or better than those of ECD or SCD, while providing much greater structural confirmation.
Achievable Detection Limits
Without established methods for this compound, the achievable limits of detection (LOD) and quantification (LOQ) must be inferred from data for structurally related chemicals. The following table presents typical detection limits for other organosulfur and organohalogen compounds in various matrices, which provides a benchmark for what could be expected for this compound following method development and validation.
Table 2: Representative Detection Limits for Analogous Compounds in Complex Matrices
| Compound Type | Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Organochlorine Pesticides (e.g., DDT) | GC-ECD | Water | 0.001 - 0.005 µg/L (ppb) | nih.gov |
| Organochlorine Pesticides (e.g., Dieldrin) | GC-ECD | Sediment | 0.001 - 0.005 µg/g (ppb) | nih.gov |
| Various Sulfur Compounds (e.g., Mercaptans, Sulfides) | GC-SCD | Light Petroleum Liquids | ~20 µg/L (ppb) | sgs.com |
| Dichlorvos (Organophosphate) | HPLC/APCI-MS | Serum | 2 µg/L (ppb) | nih.gov |
| Methylene Chloride | Purge & Trap GC-MS | Blood | Low parts-per-trillion (ppt) range | nih.gov |
These data illustrate that with modern instrumentation, detection limits in the low ppb to high parts-per-trillion (ppt) range are feasible for this compound in complex matrices like water, soil, or biological fluids, provided that efficient sample preparation and cleanup procedures are employed. eurofins.com
Environmental and Green Chemistry Considerations in Dichlorofluoromethanesulfenyl Chloride Research
The evaluation of a chemical's life cycle, from its synthesis to its ultimate fate in the environment, is a cornerstone of modern chemical research. For reactive intermediates like dichlorofluoromethanesulfenyl chloride, understanding these characteristics is crucial for developing sustainable and safe chemical processes. This section explores the environmental and green chemistry profile of this compound, focusing on its degradation pathways, synthetic efficiency, and the broader context of safer chemical design.
Future Directions and Grand Challenges in Dichlorofluoromethanesulfenyl Chloride Research
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The inherent reactivity of the S-Cl bond in dichlorofluoromethanesulfenyl chloride makes it a potent electrophile. While its addition to simple alkenes and reactions with some nucleophiles have been documented, a vast landscape of its reactivity remains to be charted. Future research should focus on:
Reactions with Complex and Functionalized Alkenes and Alkynes: Investigating the addition of CFCl₂SCl to a wider array of unsaturated systems, including those bearing various functional groups, could lead to the synthesis of highly complex and valuable molecules. Understanding the regioselectivity and stereoselectivity of these additions is crucial.
Radical Reactions: The presence of multiple halogen atoms suggests that this compound could participate in radical reactions under specific conditions, such as photochemical or thermal initiation. masterorganicchemistry.comchemguide.co.uk Exploring these pathways could open up new synthetic methodologies.
Reactions with a Broader Range of Nucleophiles: A systematic study of its reactions with a diverse set of nucleophiles, including organometallic reagents, enolates, and heterocycles, is needed to fully map its synthetic utility.
A deeper understanding of these reactivity patterns will undoubtedly expand the synthetic chemist's toolbox for creating novel organofluorine-sulfur compounds.
Development of Highly Efficient and Sustainable Synthetic Routes
The current primary synthesis of this compound involves the reaction of perchloromethyl mercaptan with a fluorinating agent. chemicalbook.com While effective, this route presents several challenges from a green chemistry perspective. Future efforts should be directed towards:
Alternative Starting Materials: Investigating alternative, less hazardous starting materials than perchloromethyl mercaptan is a critical goal. The use of readily available industrial feedstocks or byproducts should be explored.
Greener Reaction Conditions: The development of synthetic methods that utilize more environmentally benign solvents, catalysts, and reaction conditions is paramount. nih.govelveflow.com This includes exploring options like microfluidic synthesis, which can offer better control over reaction parameters and reduce waste. nih.govnih.gov
Catalytic and Enzymatic Approaches: The design of catalytic systems, potentially involving transition metals or organocatalysts, could lead to more efficient and selective syntheses. Furthermore, the burgeoning field of enzymatic synthesis of organofluorine compounds might offer novel and highly sustainable routes in the long term. researchgate.net
A comparative analysis of existing and newly developed synthetic routes is essential to identify the most sustainable and economically viable methods for the production of this compound.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Reagents | Potential Advantages | Potential Disadvantages |
| Current Method | Perchloromethyl mercaptan | Fluorinating agent (e.g., SbF₃, HF) | Established method | Use of toxic starting material and harsh reagents |
| Alternative Halex | Trichloromethanesulfenyl chloride | Mild fluorinating agent | Potentially less hazardous starting material | Requires selective monofluorination |
| From Carbon Disulfide | Carbon disulfide, Chlorine, Fluorinating agent | Various | Readily available starting materials | May involve multiple steps and harsh conditions |
| Microfluidic Synthesis | Various | Various | Precise control, improved safety, scalability | Requires specialized equipment |
| Enzymatic Synthesis | Biocompatible precursors | Fluorinase or other enzymes | Highly sustainable, high selectivity | Currently in early research stages, enzyme stability |
Integration of this compound into Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step. researchgate.netapsnet.orgnih.govresearchgate.netresearchgate.net The electrophilic nature of this compound makes it an intriguing candidate for incorporation into MCRs, particularly those involving isocyanides like the Ugi and Passerini reactions. Future research in this area should aim to:
Explore Passerini and Ugi-type Reactions: Investigate the possibility of using this compound as a key component in Passerini and Ugi reactions, potentially leading to novel classes of α-acyloxy amides and peptidomimetics containing the CFCl₂S- moiety.
Develop Novel MCRs: Design new MCRs that specifically leverage the unique reactivity of this compound. This could involve cascade reactions where the initial adduct of CFCl₂SCl undergoes further in-situ transformations.
The successful integration of this compound into MCRs would significantly enhance its value as a building block for combinatorial chemistry and drug discovery.
Advanced Computational Design of this compound Derivatives with Tuned Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity of molecules. acs.orgnih.gov Applying these methods to this compound and its potential derivatives can accelerate research and development by:
Predicting Reactivity and Selectivity: DFT calculations can provide insights into the electronic structure, frontier molecular orbitals, and reaction pathways, helping to predict how modifications to the molecule will affect its reactivity and selectivity in various reactions. tandfonline.com
Designing Novel Derivatives: In silico screening of virtual libraries of this compound derivatives can identify candidates with tailored properties for specific applications, such as enhanced catalytic activity or specific biological interactions.
Understanding Reaction Mechanisms: Computational studies can elucidate the transition states and intermediates of reactions involving this compound, providing a deeper understanding of the underlying mechanisms.
The synergy between computational prediction and experimental validation will be crucial for the rational design of new reagents and catalysts based on the this compound scaffold.
Table 2: Computationally Explorable Properties of this compound Derivatives
| Property | Computational Method | Potential Application |
| Electronic Structure (HOMO/LUMO) | DFT | Predicting electrophilicity and reactivity |
| Bond Dissociation Energies | DFT | Assessing stability and potential for radical reactions |
| Reaction Energy Profiles | DFT, ab initio methods | Elucidating reaction mechanisms and predicting product distributions |
| Molecular Electrostatic Potential | DFT | Identifying sites for nucleophilic and electrophilic attack |
| Docking Simulations | Molecular Docking | Predicting binding affinity to biological targets (e.g., enzymes) |
Interdisciplinary Research Involving this compound
The unique combination of fluorine and a reactive sulfur group in this compound makes it a promising candidate for applications that span multiple scientific disciplines. Future interdisciplinary research should explore its potential in:
Agrochemicals: Building upon its known use as a precursor for fungicides, further research could focus on developing new pesticides with novel modes of action and improved environmental profiles. nih.gov The CFCl₂S- group could be a key pharmacophore in the design of next-generation crop protection agents.
Medicinal Chemistry: The incorporation of the CFCl₂S- moiety into drug candidates could modulate their biological activity, metabolic stability, and pharmacokinetic properties. Its potential as a building block for novel therapeutic agents warrants investigation.
Materials Science: Fluorinated polymers are known for their unique properties, such as chemical resistance and low surface energy. masterorganicchemistry.comresearchgate.net this compound could serve as a monomer or a modifying agent for the synthesis of novel functional polymers with tailored properties for applications in coatings, membranes, or electronic materials. The reactivity of the sulfenyl chloride group could be exploited for "click" chemistry-type polymerizations or post-polymerization modifications.
Collaborations between synthetic chemists, biologists, and materials scientists will be essential to fully realize the interdisciplinary potential of this fascinating molecule.
This compound is a compound with considerable untapped potential. The future directions outlined in this article, from exploring its fundamental reactivity to designing novel applications through interdisciplinary research, represent a roadmap for the scientific community. The grand challenges associated with its sustainable synthesis and the full characterization of its chemical behavior, if addressed, could elevate this compound from a chemical curiosity to a valuable tool in both academic research and industrial applications.
Q & A
Q. What are the established synthetic routes for Dichlorofluoromethanesulfenyl chloride, and what are the critical parameters influencing yield?
this compound (CFCl₂SCl) is synthesized via halogen exchange reactions. A primary method involves reacting trichloromethanesulfenyl chloride (Cl₃CSCl) with hydrogen fluoride (HF) under controlled conditions . Key parameters include temperature (optimized near 0–25°C to prevent side reactions), stoichiometric excess of HF, and inert atmosphere to avoid hydrolysis. Yield optimization requires careful monitoring of reaction progress via gas chromatography or NMR to detect intermediates like Cl₂FCSCl .
Q. How should researchers safely handle and store this compound in laboratory settings?
Due to its reactive sulfenyl chloride group and potential release of toxic gases (e.g., HCl, SO₂), strict safety protocols are essential. Use chemically resistant gloves (e.g., nitrile or neoprene), OSHA-compliant goggles, and fume hoods for manipulation . Storage requires airtight containers in cool (2–8°C), dry environments, segregated from bases and oxidizing agents to prevent exothermic decomposition .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
Structural validation should combine:
- ¹⁹F NMR : To confirm fluorine environment (δ ~50–60 ppm for CFCl₂SCl).
- Raman spectroscopy : Peaks at 350–400 cm⁻¹ (S-Cl stretching) and 700–750 cm⁻¹ (C-F).
- DFT calculations : For optimizing geometry and comparing experimental vibrational spectra with theoretical models (e.g., B3LYP/6-311+G(d,p)) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
Discrepancies in nucleophilic substitution outcomes (e.g., thiol vs. amine reactivity) may arise from solvent polarity or steric effects. For example, in polar aprotic solvents (DMF, DMSO), the sulfenyl chloride reacts preferentially with soft nucleophiles (e.g., thiophenol) via an SN2 mechanism, while in non-polar solvents, radical pathways may dominate. Validate competing mechanisms using kinetic isotope effects (KIEs) and radical traps (TEMPO) .
Q. What strategies optimize this compound for synthesizing fluorinated heterocycles?
To synthesize fluorinated thiadiazoles or sulfenamides, employ:
- Stepwise functionalization : React CFCl₂SCl with hydrazines at low temperatures (−20°C) to avoid over-fluorination.
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfur center, improving cyclization efficiency . Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry dynamically.
Q. How should researchers design experiments to assess the ecological toxicity of this compound?
Follow tiered assessment:
- Acute toxicity : Use Daphnia magna (OECD 202) and Vibrio fischeri (Microtox) assays for LC₅₀/EC₅₀ determination.
- Bioaccumulation potential : Calculate log Kow via shake-flask method (pH 7.4) to estimate partitioning behavior.
- Degradation pathways : Perform hydrolysis studies (pH 4–9) with GC-MS to identify persistent metabolites .
Q. What methodologies address discrepancies in thermal stability data for this compound?
Conflicting thermogravimetric analysis (TGA) results may stem from impurities (e.g., residual HF) or heating rates. Mitigate by:
- Pre-purification : Distill under reduced pressure (40–60 mbar) to remove volatile impurities.
- Controlled decomposition studies : Use differential scanning calorimetry (DSC) with isothermal holds at 100–150°C to isolate decomposition steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
